molecular formula C12H16ClNS B1421586 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride CAS No. 1221792-02-4

3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride

Cat. No. B1421586
M. Wt: 241.78 g/mol
InChI Key: WRWURAKTIMJNPI-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] hydrochloride is a chemical compound with the CAS Number: 1221792-02-4 . It has a molecular weight of 241.78 . The IUPAC name for this compound is 3,4-dihydro-1H-spiro[naphthalene-2,2’-thiazolidine] hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NS.ClH/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1;/h1-4,13H,5-9H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 185 - 187 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have developed methods for synthesizing novel compounds like 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and derivatives with similar structures. These compounds' structures were confirmed through NMR, IR spectroscopy, and quantum-chemical calculations (Marinov et al., 2014).

Spiroheterocyclic Compounds

  • A study focused on the synthesis of spiroheterocyclic compounds like 6-amino-8-aryl-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3] dioxolane]-5,7-dicarbonitrile and related derivatives. The research highlighted efficient reaction conditions for obtaining these compounds (Meng et al., 2017).

Biosynthetic Hypothesis and Metabolites

  • Chloropestolides, metabolites featuring chlorinated spiro compounds, were isolated from the scale-up fermentation cultures of a plant endophytic fungus. This study provided evidence for a biosynthetic hypothesis involving diversified Diels-Alder reaction cascades (Liu et al., 2013).

Eco-Compatible Synthesis

  • An eco-compatible method was developed for the synthesis of novel spiro compounds using thiamine hydrochloride as an efficient catalyst in an aqueous medium. This process involved the formation of several chemical bonds and was noted for its sustainability and economic viability (Singh & Ganaie, 2016).

Antibacterial Screening

  • Some novel spiroindoloazetidin-2-ones/thiazolidin-4-ones were synthesized and screened for antibacterial activity. This research contributed to the development of compounds with considerable antibacterial properties (Suryavanshi & Pai, 2006).

Antiproliferative Activity

  • Hydantoin and purine derivatives containing a specific moiety were synthesized and evaluated for their anticancer activity. One compound was notably effective against several cancer cell lines, suggesting its potential as a scaffold for developing thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Anticancer Evaluation

  • Several novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines) were evaluated for their anticancer properties. This research highlighted the potential therapeutic applications of these compounds in cancer treatment (Flefel et al., 2013).

Anti-Monoamine Oxidase and Antitumor Properties

  • New derivatives of 3H-spiro[benzo[H]quinazoline-5,1'-cyclohexane]-4(6H)-one were synthesized and evaluated for their anti-monoamine oxidase and antitumor activities. Some compounds showed significant tumor growth suppression in murine tumor models (Markosyan et al., 2014).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

properties

IUPAC Name

spiro[1,3-thiazolidine-2,3'-2,4-dihydro-1H-naphthalene];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS.ClH/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWURAKTIMJNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride
Reactant of Route 2
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride
Reactant of Route 3
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride
Reactant of Route 4
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride
Reactant of Route 5
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride
Reactant of Route 6
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride

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